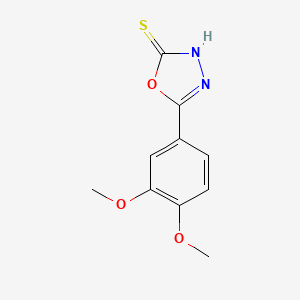

5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

Description

Properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-13-7-4-3-6(5-8(7)14-2)9-11-12-10(16)15-9/h3-5H,1-2H3,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWWVVSCYDBFCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=S)O2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its synthesis, spectral characterization, physicochemical properties, reactivity, and biological significance, offering valuable insights for researchers engaged in drug discovery and development.

Introduction: The Significance of the 1,3,4-Oxadiazole-2-thiol Scaffold

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. The incorporation of a thiol group at the 2-position and a dimethoxyphenyl moiety at the 5-position imparts unique physicochemical and biological characteristics to the molecule. The 1,3,4-oxadiazole nucleus is known to be metabolically stable, and its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties[1][2][3][4]. The thiol group offers a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with potentially enhanced therapeutic efficacy. The 3,4-dimethoxyphenyl group is a common feature in many biologically active natural products and synthetic compounds, often contributing to receptor binding and pharmacokinetic properties.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a well-established multi-step procedure starting from 3,4-dimethoxybenzoic acid. The general synthetic pathway is outlined below.

Synthetic Workflow

The synthesis commences with the esterification of 3,4-dimethoxybenzoic acid, followed by hydrazinolysis to form the corresponding hydrazide. The key cyclization step involves the reaction of the hydrazide with carbon disulfide in a basic medium to construct the 1,3,4-oxadiazole-2-thiol ring.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on the synthesis of analogous compounds[5][6].

Step 1: Synthesis of Methyl 3,4-Dimethoxybenzoate

-

To a solution of 3,4-dimethoxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Synthesis of 3,4-Dimethoxybenzohydrazide

-

Dissolve the crude methyl 3,4-dimethoxybenzoate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for 8-12 hours.

-

Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry to obtain 3,4-dimethoxybenzohydrazide.

Step 3: Synthesis of this compound

-

To a solution of 3,4-dimethoxybenzohydrazide in ethanol, add potassium hydroxide and stir until dissolved.

-

Add carbon disulfide dropwise to the reaction mixture at room temperature.

-

Reflux the mixture for 10-16 hours[5].

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure this compound.

Spectral Characterization

Table 1: Predicted Spectral Data for this compound

| Spectroscopic Technique | Expected Characteristic Peaks |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~14.0-15.0 (s, 1H, SH/NH tautomer), ~7.2-7.5 (m, 3H, Ar-H), ~3.8-3.9 (s, 6H, 2 x OCH₃). The broad singlet for the thiol proton is characteristic and its chemical shift can vary with concentration and solvent. |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~175-180 (C=S), ~160-165 (C-5 of oxadiazole), ~148-152 (Ar-C-O), ~110-125 (Ar-C), ~55-57 (OCH₃). The chemical shifts for the oxadiazole ring carbons are particularly diagnostic. |

| IR (KBr) | ν (cm⁻¹): ~3100-3200 (N-H stretching of tautomeric form), ~2550-2600 (S-H stretching, often weak), ~1600-1620 (C=N stretching), ~1500-1580 (aromatic C=C stretching), ~1250-1300 and ~1020-1050 (asymmetric and symmetric C-O-C stretching of methoxy groups). |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₀H₁₀N₂O₃S, MW: 238.26 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy groups and cleavage of the oxadiazole ring. |

Physicochemical Properties

Understanding the physicochemical properties of a drug candidate is crucial for predicting its pharmacokinetic profile.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Significance in Drug Development |

| Molecular Weight | 238.26 g/mol | Falls within the range for good oral bioavailability according to Lipinski's rule of five. |

| Melting Point | Not available | A sharp melting point is indicative of purity. The melting point for the analogous 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol is reported as 203-208 °C. |

| pKa | ~4-5 (acidic) | The thiol group imparts acidic properties, which will influence its ionization state at physiological pH and thus its solubility and membrane permeability. |

| LogP (Lipophilicity) | Not available | A moderate LogP value is generally desired for a balance between aqueous solubility and membrane permeability. |

| Solubility | Not available | Likely to be poorly soluble in water and soluble in organic solvents like DMSO and DMF. Solubility is a critical factor for formulation and bioavailability. |

Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the thiol group and the stability of the 1,3,4-oxadiazole ring.

Thiol-Thione Tautomerism

The 1,3,4-oxadiazole-2-thiol core exists in a tautomeric equilibrium between the thiol and thione forms. The thione form is generally considered to be the more stable tautomer in the solid state.

Caption: Thiol-thione tautomerism in 5-substituted-1,3,4-oxadiazole-2-thiols. (Note: Actual image rendering of chemical structures is not possible here, but the diagram illustrates the equilibrium.)

Reactivity of the Thiol Group

The thiol group is a versatile functional group that can undergo various reactions, making it an excellent point for diversification of the lead compound.

-

Alkylation: The thiol group can be readily S-alkylated with various electrophiles, such as alkyl halides, to introduce different side chains. This is a common strategy to modulate the biological activity and physicochemical properties of the molecule[6].

-

Oxidation: The thiol can be oxidized to form disulfides or sulfonic acids, depending on the reaction conditions.

-

Mannich Reaction: The nitrogen atom in the thione tautomer can participate in Mannich reactions with formaldehyde and a secondary amine to yield N-Mannich bases, which often exhibit enhanced biological activity.

Stability of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring is generally a stable aromatic system, resistant to many common chemical transformations. This metabolic stability is a desirable feature in drug candidates.

Biological Significance and Potential Applications

Derivatives of this compound have shown promise in various therapeutic areas, particularly in oncology.

Anticancer Activity

A study by Gadhave et al. (2025) reported the design and synthesis of 3-substituted-5-(3,4-dimethoxyphenyl)-3H-[5][7][8]oxadiazole-2-thione derivatives as potential EGFR (Epidermal Growth Factor Receptor) inhibitors[5][8]. EGFR is a receptor tyrosine kinase that plays a crucial role in cancer cell growth and proliferation. The study found that some of these derivatives exhibited moderate activity against MCF-7 breast cancer cell lines[5]. Molecular docking studies suggested that these compounds bind to key amino acid residues in the EGFR active site, indicating their potential as a scaffold for the development of novel anticancer agents[5][8].

Caption: Proposed mechanism of action for EGFR inhibition.

Antimicrobial Activity

The broader class of 1,3,4-oxadiazole-2-thiols has been extensively investigated for its antimicrobial properties. These compounds have shown activity against a range of bacteria and fungi[1][7]. The exact mechanism of their antimicrobial action is not fully elucidated but is thought to involve the inhibition of essential enzymes in the pathogens.

Conclusion and Future Directions

This compound is a promising heterocyclic compound with a versatile chemical nature and significant biological potential. Its straightforward synthesis and the reactivity of the thiol group make it an attractive scaffold for the development of new therapeutic agents. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives to establish a clear structure-activity relationship. Further investigation into the mechanism of action of the most potent compounds will be crucial for their advancement as clinical candidates. The development of efficient and scalable synthetic routes will also be important for the future translation of these findings into tangible therapeutic solutions.

References

-

Gadhave R.V., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel 3-Substituted-5-(3,4-dimethoxy-phenyl)-3H-[5][7][8]oxadiazole-2-Thione Derivatives as Anticancer Agents. Chemical Methodologies. [Link]

-

Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]

-

Gadhave R.V., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel 3-Substituted-5-(3,4-dimethoxy-phenyl)-3H-[5][7][8]oxadiazole-2-Thione Derivatives as Anticancer Agents. ResearchGate. [Link]

-

Unknown Author. (2017). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of ChemTech Research, 10(1), 69-76. [Link]

-

Unknown Author. (2010). 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1911. [Link]

-

Bala, S., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]

-

Yoon, J., et al. (2022). Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. Scientific Reports, 12(1), 1-13. [Link]

-

Unknown Author. (2025). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology. [Link]

-

PubChem. 5-Phenyl-1,3,4-oxadiazole-2-thiol. [Link]

-

PubChem. 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. [Link]

-

Unknown Author. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 51-55. [Link]

-

Unknown Author. (Year unknown). substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Pak. J. Pharm. Sci., 26(4), 743-751. [Link]

-

Asif, M. (2014). A mini review on biological potential of 1,3,4-oxadiazole derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 1(2), 53-65. [Link]

-

Unknown Author. (2019). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Magnetic Resonance in Chemistry, 57(10), 786-796. [Link]

-

Unknown Author. (2016). Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. American Journal of Chemistry, 6(2), 35-45. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. rjptonline.org [rjptonline.org]

- 3. researchgate.net [researchgate.net]

- 4. oaji.net [oaji.net]

- 5. chemmethod.com [chemmethod.com]

- 6. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijari.org [ijari.org]

- 8. researchgate.net [researchgate.net]

Thione-Thiol Tautomerism in 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the structural dynamics, synthesis, and characterization of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol . While often nomenclatured as a "thiol," this heterocyclic scaffold exists in a dynamic equilibrium with its thione tautomer (1,3,4-oxadiazole-2(3H)-thione). Understanding this tautomerism is not merely an academic exercise; it is a critical parameter in drug development, influencing solubility, bioavailability, ligand-protein binding modes, and chemical reactivity (S-alkylation vs. N-alkylation).

This document serves as a self-validating protocol for researchers, synthesizing empirical spectroscopic data with density functional theory (DFT) insights to establish authoritative characterization standards.

Molecular Architecture & Tautomeric Equilibrium

The core stability of the 1,3,4-oxadiazole ring system is modulated by the migration of a proton between the ring nitrogen (N3) and the exocyclic sulfur at position 2.

The Equilibrium

In the thiol form (A) , the molecule possesses an aromatic 1,3,4-oxadiazole ring with a mercapto (-SH) group. In the thione form (B) , the proton resides on the N3 nitrogen, generating a carbonyl-like thiocarbonyl (C=S) group and breaking the aromaticity of the oxadiazole ring, though creating a stable amide-like resonance.

-

Form A (Thiol): this compound

-

Form B (Thione): 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione

Thermodynamic Preference

Experimental evidence (X-ray crystallography) and computational studies (DFT/B3LYP) consistently indicate that the thione form predominates in the solid state and in polar solvents (DMSO, DMF). This is driven by the high bond energy of C=S and the stabilization of the N-H bond via intermolecular hydrogen bonding.

Visualization of Tautomeric Pathways

Experimental Protocol: Synthesis & Isolation

Objective: Synthesize high-purity this compound (predominantly thione) starting from 3,4-dimethoxybenzohydrazide.

Reagents & Materials[1][2]

-

Precursor: 3,4-Dimethoxybenzohydrazide (1.0 eq)

-

Cyclizing Agent: Carbon Disulfide (

) (1.2 - 2.0 eq) -

Base: Potassium Hydroxide (KOH) (1.0 - 1.5 eq)

-

Solvent: Ethanol (95% or absolute)

-

Quenching: Hydrochloric Acid (10% HCl)

Step-by-Step Methodology

| Step | Operation | Critical Technical Insight |

| 1 | Dissolution | Dissolve KOH in Ethanol. Add 3,4-Dimethoxybenzohydrazide. Stir until clear. Ensures deprotonation of the hydrazide NH to facilitate nucleophilic attack. |

| 2 | Addition | Add |

| 3 | Reflux | Heat reaction to reflux (approx. 78-80°C) for 6–12 hours. Drives the cyclization via elimination of |

| 4 | Concentration | Evaporate excess solvent/ |

| 5 | Acidification | Dissolve residue in water.[1][2] Acidify with 10% HCl to pH 2-3. Protonates the potassium salt. The product precipitates immediately. |

| 6 | Purification | Filter precipitate. Wash with cold water. Recrystallize from Ethanol/DMF.[2] Removes unreacted hydrazide and inorganic salts. |

Synthesis Workflow Diagram

Spectroscopic Characterization & Validation

Distinguishing the tautomers requires a multi-modal approach. Relying on a single method can lead to misidentification.

Infrared Spectroscopy (FT-IR)

This is the most immediate diagnostic tool for solid-state characterization.

| Functional Group | Thione Form (Expected) | Thiol Form (Rare/Absent) |

| N-H Stretch | 3100 – 3400 cm⁻¹ (Broad, often H-bonded) | Absent |

| C=S Stretch | 1250 – 1350 cm⁻¹ (Strong) | Absent |

| S-H Stretch | Absent | 2500 – 2600 cm⁻¹ (Weak) |

| C=N Stretch | ~1610 cm⁻¹ (Ring) | ~1610 cm⁻¹ (Ring) |

Diagnostic Rule: If the spectrum shows a distinct N-H band and lacks an S-H band, the compound is in the Thione form.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

-

Aromatic Region: 3 protons corresponding to the 3,4-dimethoxyphenyl group (approx. 7.0 - 7.6 ppm).[3]

-

Methoxy Groups: Two singlets around 3.8 - 3.9 ppm (6H total).

-

The Labile Proton: A broad singlet typically observed downfield (13.0 – 14.5 ppm ).

-

Interpretation: This signal represents the N-H proton. While S-H protons also appear in this region, the lack of coupling and the integration with N-H IR data confirms the thione structure. Exchange with

will cause this peak to disappear.

-

UV-Vis Spectroscopy

-

Thione:

typically shifts to longer wavelengths (bathochromic shift) compared to S-alkylated (fixed thiol) derivatives due to the conjugation of the C=S bond with the aromatic system.

Pharmacological & Synthetic Implications[2][5][6][7][8][9][10][11][12]

Reactivity: S-Alkylation vs. N-Alkylation

Although the thione form predominates, the thiol form is often the reactive species in nucleophilic substitution reactions (e.g., Mannich reactions or alkylations).

-

S-Alkylation: Treating the thione with an alkyl halide (R-X) in the presence of a base (

) almost exclusively yields the S-substituted thioether . This suggests that under basic conditions, the equilibrium shifts to the thiolate anion ( -

N-Alkylation: Rare, but can occur under specific conditions or with hard electrophiles.

Biological Activity

The 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione scaffold exhibits potent antimicrobial and antifungal properties.

-

Mechanism: The thione/thiol moiety acts as a metal chelator, potentially inhibiting metalloenzymes in pathogens.

-

SAR Insight: The 3,4-dimethoxy substitution increases lipophilicity and electron density, enhancing membrane permeability and interaction with hydrophobic pockets in target proteins.

References

-

Karpenko, Y., et al. (2018).[4][5] "Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one." Chemistry & Chemical Technology. Link

-

Aydoğan, F., et al. (2002). "Synthesis and Electronic Structure of New Aryl- and Alkyl-Substituted 1,3,4-Oxadiazole-2-thione Derivatives." Turk J Chem. Link

-

Hasan, A., et al. (2011). "Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols." Asian Journal of Chemistry. Link

-

Bollikolla, H. B., et al. (2022).[6] "Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review." Journal of Chemical Reviews. Link

-

Aggarwal, N., et al. (2022). "Biological activity of oxadiazole and thiadiazole derivatives." Applied Microbiology and Biotechnology. Link

Sources

- 1. bingol.edu.tr [bingol.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. DFT analysis of the [3 + 2] heterocyclization reaction of ((1,2,4-triazole(1,3,4-oxadiazole)-3(2)-yl)methyl)thiopyrimidines | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. abis-files.kocaeli.edu.tr [abis-files.kocaeli.edu.tr]

- 6. jchemrev.com [jchemrev.com]

Pharmacophore Engineering: The SAR Landscape of Dimethoxy-Substituted Oxadiazoles

Executive Summary: The Veratrole-Oxadiazole Nexus

In medicinal chemistry, the fusion of a dimethoxy-substituted phenyl ring (often mimicking the veratrole or trimethoxy-phenyl pharmacophore of colchicine) with an oxadiazole core represents a high-value strategy for improving metabolic stability while maintaining potent biological affinity.

This guide dissects the Structure-Activity Relationship (SAR) of these conjugates. Unlike amides or esters, the 1,3,4-oxadiazole ring resists hydrolytic cleavage in vivo while acting as a rigid bioisostere that orients the electron-rich dimethoxy tail into hydrophobic pockets of targets such as Tubulin (colchicine-binding site) and Cyclooxygenase-2 (COX-2) .

Chemical Architecture & Pharmacophore Rationale[1]

The Oxadiazole Linker

The 1,3,4-oxadiazole ring is not merely a linker; it is a critical functional element.

-

Dipole Moment: High dipole moment facilitates hydrogen bonding with receptor active site residues (e.g., Serine or Threonine).

-

Metabolic Shield: It replaces labile amide bonds, extending the half-life (

) of the drug candidate. -

Geometry: The bond angle (approx. 134°) mimics the cis-amide configuration, crucial for fitting into the tubulin

-subunit.

The Dimethoxy "Warhead"

The positioning of the methoxy (-OCH

-

3,4-Dimethoxy (Veratrole mimic): Optimizes

-electron density, facilitating -

3,5-Dimethoxy: Increases lipophilicity but alters the steric profile, often shifting selectivity from tubulin to kinase inhibition.

Synthetic Strategies: Protocols for Reliability

To study SAR, one must first access the library. Below are two field-proven protocols: a classic dehydrative cyclization and a modern "green" oxidative cyclization.

Protocol A: Iodine-Mediated Oxidative Cyclization (Green Chemistry)

Recommended for sensitive substrates where thermal stability is a concern.

Mechanism: The reaction proceeds via the formation of an N-iodo-hydrazone intermediate, followed by intramolecular nucleophilic attack by oxygen and elimination of HI.

-

Reagents: Aldehyde (1.0 eq), Hydrazide (1.0 eq), Molecular Iodine (

, 1.1 eq), Potassium Carbonate ( -

Solvent: DMSO or Ethanol (Green alternative).

-

Step-by-Step:

-

Condensation: Dissolve aldehyde and hydrazide in ethanol. Reflux for 2-3 hours to form the acylhydrazone intermediate. Monitor by TLC (Hexane:EtOAc 7:3).

-

Cyclization: Cool the mixture to

. Add -

Reaction: Stir at

for 4–6 hours. The solution will turn dark (iodine) and then lighten as the reaction completes. -

Workup: Quench with saturated sodium thiosulfate (

) to remove excess iodine. Extract with Ethyl Acetate. -

Purification: Recrystallize from ethanol.

-

Protocol B: Dehydrative Cyclization (Classic)

Recommended for robust substrates requiring high yields.

-

Reagents: Acylhydrazide (1.0 eq), Carboxylic Acid (1.0 eq), Phosphorus Oxychloride (

, excess). -

Step-by-Step:

-

Mix the hydrazide and carboxylic acid in pure

(acts as solvent and reagent). -

Reflux at

for 6–8 hours. -

Caution: Pour the reaction mixture onto crushed ice (highly exothermic) to hydrolyze excess

. Neutralize with

-

Visualization of Synthetic Logic

Figure 1: Decision matrix for the synthesis of 1,3,4-oxadiazoles. Method A is preferred for functional group tolerance; Method B for yield on simple substrates.

SAR Deep Dive: Positional Isomerism & Biological Outcome

The biological activity of dimethoxy-oxadiazoles is strictly governed by the position of the methoxy groups and the nature of the substituent at the 5-position of the oxadiazole ring.

Anticancer Activity (Tubulin Inhibition)

The 3,4-dimethoxyphenyl moiety is a pharmacophore "superstar" in oncology, mimicking the A-ring of Combretastatin A-4.

-

Mechanism: Binding to the colchicine site of tubulin, inhibiting microtubule polymerization, leading to G2/M phase cell cycle arrest.

-

Key SAR Finding:

-

3,4-dimethoxy: Highest affinity. The oxygen atoms act as H-bond acceptors for Cys241 in the

-tubulin chain. -

3,5-dimethoxy: Reduced tubulin affinity but increased potency against specific kinase targets (e.g., VEGFR-2).

-

Linker Impact: A 1,3,4-oxadiazole linker shows superior cytotoxicity compared to a 1,2,4-oxadiazole linker in this context due to better planar alignment.

-

Data Summary: Cytotoxicity against MCF-7 (Breast Cancer) [1]

| Compound Motif | Substituent (R) | IC50 (µM) | Mechanism Note |

| 2-(3,4-dimethoxyphenyl) | 5-(Pyridin-2-yl) | 1.18 | High Tubulin affinity [1] |

| 2-(3,5-dimethoxyphenyl) | 5-(2-Chloroquinolin-3-yl) | < 5.0 | Broad spectrum (CNS/Renal) [2] |

| 2-(4-methoxyphenyl) | 5-Phenyl | > 20.0 | Loss of veratrole effect |

| 2-(3,4-dimethoxyphenyl) | 5-Thiol (-SH) | 12.5 | Reduced lipophilicity |

Anti-Inflammatory Activity (COX-2 Inhibition)

Here, the dimethoxy group serves to fill the hydrophobic channel of the COX-2 enzyme.

-

Key SAR Finding:

-

The 3,4-dimethoxy substitution provides a 56.2% inhibition of edema (comparable to Indomethacin), whereas the monomethoxy (4-OMe) analogue shows only 52.6% inhibition [3].[2]

-

Electronic Effect: The electron-donating methoxy groups increase the electron density of the oxadiazole ring, enhancing its ability to interact with the heme iron or key histidine residues in the COX active site.

-

Visualization of SAR Logic

Figure 2: SAR Decision Tree illustrating how the positional isomerism of the methoxy groups directs biological target selectivity.

Molecular Modeling & Mechanistic Validation[4]

To validate the SAR experimentally, molecular docking is the standard first step.

-

Binding Mode: The 1,3,4-oxadiazole ring typically engages in

- -

The "Methoxy Anchor": In the colchicine binding site, the 3-methoxy and 4-methoxy groups of the ligand accept hydrogen bonds from Cys241 and Val238 .

-

Validation Protocol:

-

Download PDB structure (e.g., 1SA0 for Tubulin-Colchicine).

-

Dock 3,4-dimethoxy derivative using AutoDock Vina.

-

Success Metric: Binding energy

kcal/mol and RMSD < 2.0 Å relative to the native ligand.

-

References

-

Zhang, X., et al. (2023).[3] "Synthesis and anticancer activity of novel pyridine-based 1,3,4-oxadiazole derivatives." MDPI Molecules.

-

Salahuddin, et al. (2017). "Anticancer potential of 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole against NCI cell lines." Arabian Journal of Chemistry.

-

Jayashankar, B., et al. (2014). "Anti-inflammatory activity of 3,4-dimethoxyphenyl-1,3,4-oxadiazole derivatives." International Journal of Pharmaceutical Sciences.

-

Ahsan, M.J., et al. (2021).[4] "1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review." Biointerface Research in Applied Chemistry.

-

Tran, V.Q., et al. (2026).[5] "Sustainable synthesis of 2,5-disubstituted-1,3,4-oxadiazoles using bentonite-supported copper(I) iodide." RSC Advances.

Sources

- 1. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. A novel and sustainable synthesis-functionalization strategy for the oxidative cyclization towards 2,5-disubstituted-1,3,4-oxadiazoles using bentonite ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09105E [pubs.rsc.org]

Technical Whitepaper: The 1,3,4-Oxadiazole-2-Thiol Scaffold in Modern Drug Discovery

Executive Summary

The 1,3,4-oxadiazole-2-thiol core represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. This whitepaper analyzes the pharmacological versatility of this scaffold, specifically focusing on its thione-thiol tautomerism as a gateway for S-alkylation and N-alkylation. We explore its critical role in EGFR-targeted anticancer therapies, COX-2 selective anti-inflammatories, and antimicrobial agents, supported by validated synthetic protocols and mechanistic insights.

Chemical Architectonics: The Power of Tautomerism

To understand the pharmacological utility of 1,3,4-oxadiazole-2-thiol, one must first master its dynamic structure. It does not exist as a static entity but fluctuates between two tautomeric forms: the thiol (enethiol) and the thione (thioamide) .

-

The Thiol Form: Dominates in basic conditions and in the presence of S-acceptors. This is the nucleophilic species responsible for the formation of thioethers (S-alkylation).

-

The Thione Form: Often the stable solid-state conformer. It allows for N-alkylation, though S-alkylation is generally preferred kinetically in synthesis.

Why this matters: This duality allows the scaffold to act as a bioisostere for carboxylic acids, esters, and carboxamides, significantly improving lipophilicity and metabolic stability compared to the parent hydrazides.

Strategic Synthesis: The Dithiocarbazate Route

While oxidative cyclization of hydrazones is possible, the most robust and scalable method for generating the 2-thiol core involves the cyclization of acid hydrazides with carbon disulfide (

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of

Validated Protocol: Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-Thiol

Safety Note:

Reagents:

-

Substituted Acid Hydrazide (1.0 eq)

-

Carbon Disulfide (

) (1.5 eq) -

Potassium Hydroxide (KOH) (1.0 eq)

-

Ethanol (95%)

Step-by-Step Workflow:

-

Salt Formation: Dissolve KOH in absolute ethanol. Add the acid hydrazide and stir until dissolved. Dropwise add

at -

Cyclization: Heat the mixture to reflux (

) for 8–12 hours. The evolution of -

Isolation: Concentrate the solvent under reduced pressure. Dissolve the residue in ice-cold water.

-

Acidification: Acidify the aqueous solution to pH 2–3 using dilute HCl. This protonates the thione/thiol salt, causing the product to precipitate.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/DMF.

Visualization: Synthetic Pathway[1]

Caption: Figure 1.[1][2][3] Cyclization pathway from hydrazide to oxadiazole-thiol via dithiocarbazate intermediate.

Therapeutic Frontiers & Mechanistic Insights

Oncology: EGFR Kinase Inhibition

The most promising application of S-substituted oxadiazole derivatives is in targeting the Epidermal Growth Factor Receptor (EGFR).

-

Mechanism: The oxadiazole ring acts as a flat, aromatic linker that positions the S-substituted moiety (often a benzyl or phenacyl group) into the hydrophobic pocket of the EGFR kinase domain. This competitive binding prevents ATP from docking, thereby blocking the autophosphorylation of tyrosine residues.

-

Downstream Effect: Inhibition of the Ras/Raf/MEK/ERK pathway, leading to cell cycle arrest (G0/G1 phase) and apoptosis.

Comparative Potency Data (MCF-7 Breast Cancer Cell Line):

| Compound Class | Modification (R-Group) | Target | IC50 (µM) | Ref |

| Naproxen Hybrid | 2-OH-phenyl via triazole linker | EGFR | 0.41 | [1] |

| Standard | Erlotinib | EGFR | 0.30 | [1] |

| Mannich Base | N-methyl-piperazine | DNA Intercalation | 12.5 | [2] |

| Chalcone Hybrid | 3,4,5-trimethoxyphenyl | Tubulin | 0.24 | [3] |

Visualization: EGFR Signaling Blockade[8]

Caption: Figure 2. Mechanism of EGFR inhibition by oxadiazole derivatives leading to apoptosis.

Anti-Inflammatory: Dual COX/LOX Inhibition

Traditional NSAIDs often cause gastric ulcers due to non-selective COX inhibition. 1,3,4-oxadiazole-2-thiol derivatives have shown a unique ability to inhibit both COX-2 and 5-LOX enzymes. This dual action maintains the production of cytoprotective prostaglandins in the stomach while reducing inflammatory prostaglandins at the injury site.

Experimental Validation: The MTT Assay

To validate the anticancer potential of synthesized derivatives, the MTT assay is the industry standard. It relies on the reduction of tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes (active only in viable cells).

Protocol:

-

Seeding: Plate cancer cells (e.g., MCF-7) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add graded concentrations of the oxadiazole derivative (0.1 – 100 µM). Include DMSO control (0.1%) and Positive Control (e.g., Doxorubicin).

-

Incubation: Incubate for 48 hours at

, 5% -

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL). Incubate for 4 hours.

-

Solubilization: Discard media. Add 100 µL DMSO to dissolve purple formazan crystals.

-

Quantification: Measure absorbance at 570 nm.

-

Calculation:

References

-

Al-Wahaibi, L.H., et al. (2021). Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies.[2] Molecules, 26(17), 5282.

-

Ahsan, M.J., et al. (2012). Synthesis and anticancer activity of some new 1,3,4-oxadiazole analogues. Medicinal Chemistry Research, 21, 283–293.

-

Fathia, M., et al. (2024). Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity.[4] Nano Biomedicine and Engineering.

-

Koparir, M., et al. (2013). Synthesis and biological activities of some new 1,3,4-oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Bondock, S., et al. (2012). Synthesis and antimicrobial activity of some new 1,3,4-oxadiazole derivatives. European Journal of Medicinal Chemistry.

Sources

The Electronic Influence of the 3,4-Dimethoxyphenyl Moiety in Heterocyclic Chemistry

An In-depth Technical Guide for Researchers and Drug Developers

Abstract

The 3,4-dimethoxyphenyl (DMP) group, also known as the veratryl moiety, is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic bioactive molecules. Its prevalence is not coincidental; the specific arrangement of its two methoxy substituents imparts a unique set of electronic properties that profoundly influence the reactivity, physicochemical characteristics, and ultimately, the biological activity of the heterocyclic systems to which it is attached. This guide provides a detailed exploration of these electronic properties, offering a mechanistic understanding for researchers engaged in drug design and development. We will dissect the inductive and resonance effects, quantify their impact using established parameters, and connect these fundamental principles to practical applications in synthesis, characterization, and the rational design of novel therapeutics.

Deconstructing the Electronic Signature of the 3,4-Dimethoxyphenyl Group

The electronic behavior of a substituent is a composite of its inductive and resonance (or mesomeric) effects. The DMP group is a powerful electron-donating group (EDG), a property derived from the interplay of its two methoxy substituents.

-

Inductive Effect (I): The oxygen atom in a methoxy group is more electronegative than carbon, exerting a modest electron-withdrawing inductive effect (-I) through the sigma bond framework.

-

Resonance Effect (M): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, resulting in a strong electron-donating resonance effect (+M). This effect is significantly more powerful than the inductive effect.

In the DMP group, the para-methoxy (at C4) is perfectly positioned to exert its strong +M effect, donating electron density directly into the phenyl ring and to any attached reaction center. The meta-methoxy (at C3) can also donate via resonance, but not directly to a substituent at the C1 position. Its electronic influence is a more complex combination of a -I effect and a weaker +M effect.

Quantifying Electronic Influence: Hammett Constants

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of a substituent's electronic influence on a reaction center.[1] The substituent constant, sigma (σ), is key. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

The distinct effects of meta and para positioning are clear from their respective Hammett constants.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Primary Electronic Effect |

| -OCH₃ | +0.12[2] | -0.27[2] | Strong +M, Weak -I |

| -CH₃ | -0.07[2] | -0.17[2] | +I, Hyperconjugation |

| -Cl | +0.37[2] | +0.23[2] | Strong -I, Weak +M |

| -NO₂ | +0.71[2] | +0.78[2] | Strong -I, Strong -M |

| -CN | +0.56[2] | +0.66[2] | Strong -I, Strong -M |

Table 1: Hammett constants for common substituents, highlighting the strong electron-donating character of the para-methoxy group.[2][3][4]

The combined effect of the 3,4-dimethoxy substitution results in a highly electron-rich aromatic ring, capable of significantly modulating the electronic character of an attached heterocyclic system.

Visualizing Electron Donation

The resonance structures below illustrate how the para-methoxy group enriches the phenyl ring with electron density, creating nucleophilic character at the ortho and para positions relative to itself.

Caption: Resonance delocalization in the DMP ring.

Impact on Heterocyclic Systems and Physicochemical Properties

When appended to a heterocycle, the DMP group acts as a potent electronic modulator. This "electron pushing" nature has several critical consequences:

-

Increased Nucleophilicity: The electron density donated by the DMP ring can extend into the heterocyclic system, making the heterocycle more nucleophilic and more susceptible to electrophilic attack.

-

Stabilization of Cationic Intermediates: The strong electron-donating ability helps to stabilize adjacent positive charges or electron-deficient centers that may form during a reaction. This can alter reaction pathways and accelerate reaction rates.

-

Modulation of pKa: By increasing electron density on a basic nitrogen atom within a heterocycle, the DMP group can increase its basicity (raise the pKa), making it more likely to be protonated at physiological pH.

-

Influence on Lipophilicity (LogP): The two methoxy groups increase the lipophilicity of a molecule compared to an unsubstituted phenyl ring, which can enhance membrane permeability and affect its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5]

Caption: Relationship between electronic properties and drug profile.

Biological Implications and Rational Drug Design

The electronic features of the DMP moiety are directly linked to the biological activity of many heterocyclic drugs. Molecules containing this fragment have demonstrated a wide range of activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[6]

-

Anticancer and Antimitotic Activity: The DMP ring is a key feature in many tubulin polymerization inhibitors, which are potent anticancer agents.[7][8] It often serves as the "A-ring" that occupies a specific binding pocket on tubulin, mimicking the trimethoxyphenyl ring of colchicine.[8][9] The electron-rich nature of the ring is critical for establishing productive interactions, such as hydrogen bonds and dipole-dipole interactions, within the binding site.[8][10] For instance, azole-flavonoid hybrids containing the DMP moiety have shown significant cytotoxicity against breast cancer cell lines, often exceeding the potency of cisplatin.[10]

-

Metabolic Stability: In drug development, the DMP group has been associated with excellent metabolic stability and absorption profiles.[5] The methoxy groups can block positions that might otherwise be susceptible to metabolic hydroxylation by cytochrome P450 enzymes, thereby increasing the drug's half-life. However, it's also important to assess for any potential reactive metabolite risks.[5]

-

Receptor Affinity and Selectivity: The methoxy groups can act as hydrogen bond acceptors, participating in crucial interactions that anchor a ligand to its biological target.[6] This ability to form specific, directional bonds enhances both binding affinity and selectivity.

Experimental and Computational Characterization Workflow

A thorough understanding of a novel DMP-containing heterocycle requires a multi-faceted approach combining synthesis, spectroscopy, and computational modeling.

Caption: A typical workflow for synthesizing and characterizing DMP-heterocycles.

Protocol 1: Synthesis of a (2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (A Model Chalcone)

This protocol describes a Claisen-Schmidt condensation, a robust method for forming the core scaffold of many DMP-containing bioactive molecules.[8][11]

Rationale: This reaction is chosen for its efficiency in forming carbon-carbon bonds between an aldehyde (3,4-dimethoxybenzaldehyde) and a ketone (2-acetylthiophene) under basic conditions. The base deprotonates the ketone to form an enolate, which then acts as a nucleophile.

Materials:

-

3,4-Dimethoxybenzaldehyde

-

2-Acetylthiophene

-

Ethanol (EtOH)

-

Potassium Hydroxide (KOH)

-

Deionized Water

-

Standard laboratory glassware, magnetic stirrer, TLC plates, and rotary evaporator.

Step-by-Step Procedure:

-

Preparation of Base Solution: Dissolve a stoichiometric excess (e.g., 2-3 equivalents) of KOH in a minimal amount of deionized water, then add ethanol to create a 10-20% aqueous ethanolic KOH solution. Cool this solution in an ice bath.

-

Reactant Solution: In a separate flask, dissolve 1.0 equivalent of 3,4-dimethoxybenzaldehyde and 1.0 equivalent of 2-acetylthiophene in ethanol.

-

Reaction Initiation: Slowly add the cold KOH solution dropwise to the stirred reactant solution at 0-5 °C. The color of the solution will typically change, indicating the onset of the reaction.

-

Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-24 hours).

-

Work-up and Isolation: Once complete, pour the reaction mixture into a beaker of cold water and acidify with dilute HCl until the pH is neutral. A precipitate (the crude chalcone) should form.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone.

Protocol 2: Characterization and Analysis

1. Spectroscopic Analysis:

-

¹H and ¹³C NMR: Used to confirm the chemical structure. For the model chalcone, expect characteristic signals for the aromatic protons of both the DMP and thiophene rings, the vinylic protons of the enone system, and the methoxy group protons (around 3.8-4.0 ppm).[6][11]

-

FT-IR Spectroscopy: Confirms the presence of key functional groups. Look for a strong carbonyl (C=O) stretch of the enone system (typically ~1650 cm⁻¹) and C-O stretches from the methoxy groups.[11][12]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

2. Computational Analysis using Density Functional Theory (DFT): DFT calculations provide deep insights into the electronic structure and reactivity.[13]

-

Rationale: DFT methods like B3LYP with a basis set such as 6-311++G(d,p) offer a good balance of accuracy and computational cost for organic molecules.[12] This analysis helps visualize the electronic properties that govern reactivity.

-

Key Analyses:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them.[12] A small HOMO-LUMO energy gap suggests higher reactivity. In DMP-heterocycles, the HOMO is often localized on the electron-rich DMP ring.[13]

-

Molecular Electrostatic Potential (MEP) Map: This map visualizes the electron density distribution.[12] Red/orange regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). For DMP-heterocycles, the oxygen atoms of the methoxy groups typically appear as regions of high negative potential.[12]

-

Conclusion

The 3,4-dimethoxyphenyl group is far more than a passive structural component; it is an active director of electronic character. Its potent electron-donating nature, a result of cooperative resonance and inductive effects, profoundly influences the nucleophilicity, reactivity, and physicochemical properties of attached heterocyclic systems. For scientists in drug discovery, a fundamental understanding of these electronic principles is indispensable. It enables the rational modification of lead compounds to enhance metabolic stability, improve receptor binding affinity, and ultimately design more effective and selective therapeutic agents. By integrating synthetic chemistry with advanced spectroscopic and computational analysis, researchers can fully harness the unique electronic signature of the DMP moiety to drive the next generation of heterocyclic drug development.

References

- Gümüş, H. (2024). Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods. Clinical Trials and Case Studies, 3(4).

- Anonymous. (2024). Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. Sciforum.

- Khan, S. A., et al. (2013). Investigation of Spectroscopic Behaviors of Newly Synthesized (2E)-3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylthiophen-3-yl)prop-2-e. SciSpace.

- Aljohani, F. S., et al. (2026). Azole–Flavonoid Hybrids as Emerging Anticancer Agents: A Bioactivity-Focused Review. MDPI.

- Elewa, M., & Mabied, A. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry.

-

Anonymous. (n.d.). Hammett Substituent Constants Table. Scribd. Available from: [Link]

- Li, J., et al. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Google Patents (CN101475511B).

-

Wikipedia contributors. (n.d.). Hammett equation. Wikipedia. Available from: [Link]

-

Zhang, L., et al. (2018). Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. European Journal of Medicinal Chemistry, 157, 50-61. Available from: [Link]

-

McCarthy, C., et al. (2025). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. MDPI. Available from: [Link]

- Li, J., et al. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Google Patents (CN101475511A).

-

Anonymous. (n.d.). Table 1: Hammett constants for some common substituents. University of California, Irvine. Available from: [Link]

-

Sutyasmi, S., et al. (2025). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. ResearchGate. Available from: [Link]

- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.

-

Kumar, A., et al. (2026). Synthesis and Structural Characterization of Meso-tetrakis(3,4-dimethoxyphenyl)Porphyrin. ResearchGate. Available from: [Link]

-

Anonymous. (n.d.). Experimental Analysis Of The Non-Linear Optical Properties Of Derivatives Of 1-Aryl-3-(4-Methoxyphenyl)-5-(Benzo(d)(1,3)Dioxol-5-Yl)-2H-Pyrazolines. ResearchGate. Available from: [Link]

-

De Lombaert, S., et al. (2012). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. Journal of Medicinal Chemistry, 55(20), 8683-8702. Available from: [Link]

-

Elewa, M., & Mabied, A. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. ResearchGate. Available from: [Link]

-

Stenutz, R. (n.d.). Hammett substituent constants. Stenutz. Available from: [Link]

-

Anonymous. (2025). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. PMC. Available from: [Link]

-

Anonymous. (n.d.). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Open Research@CSIR-NIScPR. Available from: [Link]

-

Anonymous. (2021). Computational Chemistry Approach for the Investigation of Structural, Electronic, Chemical and Quantum Chemica. Journal of Pharmaceutical Research International. Available from: [Link]

-

Cruickshank, E., et al. (2024). The influence of molecular shape and electronic properties on the formation of the ferroelectric nematic phase. The University of Aberdeen Research Portal. Available from: [Link]

-

Anonymous. (2025). Full article: Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Taylor & Francis. Available from: [Link]

-

Al-Warhi, T., et al. (2021). A review: Biologically active 3,4-heterocycle-fused coumarins. PubMed. Available from: [Link]

-

Marshal, A., et al. (n.d.). New heteroleptic tertiary phosphane-based Ni(ii) 3,4-dimethoxyphenylacetonitriledithiolates: bifunctional electrocatalysts for homogeneous HER and heterogeneous OER. RSC Publishing. Available from: [Link]

-

Anonymous. (n.d.). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Oriental Journal of Chemistry. Available from: [Link]

-

Barra, A., et al. (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. MDPI. Available from: [Link]

-

Szatylowicz, H., et al. (2025). Substituent Effects in Heterocyclic Systems. ResearchGate. Available from: [Link]

Sources

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. web.viu.ca [web.viu.ca]

- 3. homepages.bluffton.edu [homepages.bluffton.edu]

- 4. Hammett substituent constants [stenutz.eu]

- 5. Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciforum.net [sciforum.net]

- 7. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Azole–Flavonoid Hybrids as Emerging Anticancer Agents: A Bioactivity-Focused Review | MDPI [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods | ClinicSearch [clinicsearchonline.org]

- 13. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Cyclization of 3,4-Dimethoxybenzohydrazide with Carbon Disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a detailed protocol for the synthesis of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione through the cyclization of 3,4-dimethoxybenzohydrazide with carbon disulfide. This application note is designed to offer an in-depth understanding of the synthetic process, including the preparation of the starting hydrazide, the mechanism of the cyclization reaction, and thorough analytical characterization of the final product. By elucidating the causality behind the experimental choices, this guide serves as a self-validating system for researchers in medicinal chemistry and drug development, enabling the reliable synthesis of this important heterocyclic scaffold.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The incorporation of a thione group at the 2-position of the oxadiazole ring often enhances or modifies the pharmacological profile of these compounds. The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiones is commonly achieved through the reaction of an appropriate acid hydrazide with carbon disulfide in a basic medium.[1][3][4] This method offers a straightforward and efficient route to this versatile class of heterocyclic compounds.

This document outlines a reliable and reproducible protocol for the synthesis of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, starting from the readily available 3,4-dimethoxybenzoic acid.

Overall Synthetic Scheme

The synthesis is a two-step process beginning with the formation of 3,4-dimethoxybenzohydrazide from methyl 3,4-dimethoxybenzoate, followed by the cyclization with carbon disulfide to yield the target 1,3,4-oxadiazole-2(3H)-thione.

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of 3,4-Dimethoxybenzohydrazide

The initial step involves the synthesis of the key intermediate, 3,4-dimethoxybenzohydrazide, from the corresponding benzoic acid. This is typically achieved via a two-step process: esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

Step 1A: Esterification of 3,4-Dimethoxybenzoic Acid

Principle: Fischer esterification is employed to convert the carboxylic acid to its methyl ester using methanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is driven to completion by using an excess of methanol and removing water as it is formed.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 3,4-dimethoxybenzoic acid (10.0 g, 54.9 mmol) and methanol (100 mL).

-

Slowly and carefully add concentrated sulfuric acid (2.0 mL) to the stirred suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting benzoic acid is consumed.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford methyl 3,4-dimethoxybenzoate as a white solid.[5][6][7]

Step 1B: Hydrazinolysis of Methyl 3,4-Dimethoxybenzoate

Principle: The methyl ester is converted to the corresponding hydrazide by nucleophilic acyl substitution with hydrazine hydrate. The reaction is typically carried out in an alcoholic solvent.

Protocol:

-

Dissolve methyl 3,4-dimethoxybenzoate (9.8 g, 50.0 mmol) in methanol (100 mL) in a round-bottom flask fitted with a reflux condenser.

-

Add hydrazine hydrate (10.0 mL, ~200 mmol) to the solution.

-

Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature. The product, 3,4-dimethoxybenzohydrazide, will often precipitate out of the solution.

-

Collect the solid product by filtration and wash with a small amount of cold methanol.

-

The crude product can be recrystallized from ethanol or a methanol/water mixture to yield pure 3,4-dimethoxybenzohydrazide as a white crystalline solid.[8][9][10]

Part 2: Cyclization of 3,4-Dimethoxybenzohydrazide with Carbon Disulfide

This is the key step where the 1,3,4-oxadiazole-2-thione ring is formed.

Reaction Mechanism

The reaction proceeds through the formation of a key intermediate, a potassium dithiocarbazate salt, which then undergoes intramolecular cyclization.

Caption: Simplified mechanism of 1,3,4-oxadiazole-2-thione formation.

Detailed Mechanistic Explanation:

-

Nucleophilic Attack: The terminal nitrogen of the hydrazide, being a strong nucleophile, attacks the electrophilic carbon of carbon disulfide. The presence of a strong base like potassium hydroxide deprotonates the hydrazide, increasing its nucleophilicity.

-

Dithiocarbazate Formation: This initial attack leads to the formation of a dithiocarbazate intermediate, which exists as its potassium salt in the basic medium.[3]

-

Intramolecular Cyclization: Upon heating, the oxygen atom of the hydrazide moiety acts as a nucleophile and attacks the thiocarbonyl carbon of the dithiocarbazate. This results in the formation of a five-membered ring intermediate.

-

Dehydration and Ring Closure: The cyclic intermediate then undergoes dehydration (loss of a water molecule) and elimination of a molecule of hydrogen sulfide to form the stable 1,3,4-oxadiazole ring.

-

Tautomerization and Protonation: The product initially forms as the potassium salt of the thiol tautomer. Upon acidification of the reaction mixture, protonation occurs, leading to the more stable thione tautomer.[1]

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Quantity |

| 3,4-Dimethoxybenzohydrazide | 196.21 | 10.0 | 1.96 g |

| Carbon Disulfide (CS₂) | 76.14 | 15.0 | 1.14 g (0.9 mL) |

| Potassium Hydroxide (KOH) | 56.11 | 10.0 | 0.56 g |

| Ethanol (95%) | - | - | 50 mL |

| Hydrochloric Acid (concentrated) | - | - | As needed |

Procedure:

-

In a 100 mL round-bottom flask, dissolve potassium hydroxide (0.56 g, 10.0 mmol) in 95% ethanol (30 mL).

-

To this basic solution, add 3,4-dimethoxybenzohydrazide (1.96 g, 10.0 mmol) and stir until it dissolves.

-

Cool the mixture in an ice bath and add carbon disulfide (0.9 mL, 15.0 mmol) dropwise while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for 8-12 hours. The reaction can be monitored by TLC (a suitable eluent system would be ethyl acetate/hexane, e.g., 1:1).

-

After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

-

Dissolve the residue in water (50 mL) and filter to remove any insoluble impurities.

-

Cool the filtrate in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2-3.

-

A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Dry the crude product in a vacuum oven. For further purification, the solid can be recrystallized from ethanol to afford 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione as a crystalline solid.[1]

Part 3: Characterization of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione

A thorough characterization of the final product is crucial to confirm its identity and purity.

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Literature values for analogous compounds suggest a melting point in the range of 180-220 °C. The determined melting point should be sharp for a pure compound.

-

Solubility: Generally soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in alcohols.

Spectroscopic Data

The following data are based on literature values for closely related structures and serve as a guide for characterization.

1. Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3200 | N-H stretching (thione tautomer) |

| ~2900-3000 | C-H stretching (aromatic and methoxy) |

| ~1600-1620 | C=N stretching (oxadiazole ring) |

| ~1500-1580 | C=C stretching (aromatic ring) |

| ~1250-1350 | C=S stretching (thione) |

| ~1000-1100 | C-O-C stretching (ether linkage) |

The absence of a strong S-H stretching band around 2500-2600 cm⁻¹ and the presence of a C=S band confirm that the product exists predominantly in the thione form.[8][11]

2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~14.0 - 14.5 | br s | 1H | N-H (thione proton) |

| ~7.2 - 7.5 | m | 3H | Aromatic protons |

| ~3.8 - 3.9 | s | 6H | Two -OCH₃ groups |

3. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~175 - 180 | C=S (thione carbon) |

| ~160 - 165 | C-5 of oxadiazole ring |

| ~148 - 152 | Aromatic carbons attached to -OCH₃ |

| ~110 - 125 | Other aromatic carbons |

| ~55 - 56 | -OCH₃ carbons |

4. Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₀H₁₀N₂O₃S = 238.26 g/mol ). Fragmentation patterns may include the loss of the methoxy groups and cleavage of the oxadiazole ring.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield of hydrazide | Incomplete reaction or loss during workup | Increase reflux time for esterification and hydrazinolysis. Ensure complete precipitation of hydrazide before filtration. |

| Low yield of the final product | Incomplete cyclization or loss during workup | Ensure anhydrous conditions for the initial part of the reaction. Increase reflux time. Carefully control the pH during acidification to avoid redissolving the product. |

| Impure product | Presence of starting materials or side products | Recrystallize the product from a suitable solvent (e.g., ethanol). Column chromatography can be used for further purification if necessary.[8] |

| Product is an oil and not a solid | Presence of impurities or residual solvent | Triturate the oil with a non-polar solvent like hexane to induce solidification. Ensure complete removal of solvent under vacuum. |

Safety Precautions

-

Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

-

Hydrazine hydrate is corrosive and a suspected carcinogen. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Concentrated sulfuric and hydrochloric acids are highly corrosive. Handle with care and add them slowly to other solutions.

-

The reaction should be performed with appropriate measures to prevent fire, including the use of a heating mantle and ensuring no open flames are nearby.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably synthesize this valuable heterocyclic compound for further investigation in drug discovery and development programs. The detailed characterization data provides a benchmark for ensuring the identity and purity of the final product.

References

-

Methods of synthesis-1,3,4-oxadiazole-2-thiones: A review. ResearchGate. Available at: [Link]

-

5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Fa. Journal of Medicinal Chemistry. Available at: [Link]

-

All about the 3-Methoxy 4-Methyl Methyl Benzoate. Jai Swaminarayan Multichem. Available at: [Link]

- Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester. Google Patents.

-

Preparation of Methyl Benzoate. Available at: [Link]

-

Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF FLUORINATED 1,3,4-OXADIAZOLE-2-THIONES. Journal de la Société Chimique de Tunisie. Available at: [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]

-

Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). RJPT. Available at: [Link]

-

Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene). Impactfactor. Available at: [Link]

-

Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research. Available at: [Link]

-

(E)-Methyl N′-(3,4-dimethoxybenzylidene)hydrazinecarboxylate. Acta Crystallographica Section E. Available at: [Link]

-

Methyl 3,4-dimethoxybenzoate. LookChem. Available at: [Link]

-

The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Available at: [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]

-

(PDF) Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. Available at: [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules. Available at: [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]

- 6. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 9. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. impactfactor.org [impactfactor.org]

- 11. (E)-Methyl N′-(3,4-dimethoxybenzylidene)hydrazinecarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for S-Alkylation of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

Introduction: The Significance of S-Alkylated 1,3,4-Oxadiazoles in Drug Discovery

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to participate in hydrogen bonding, which enhances interactions with biological targets.[1][2] Derivatives of this heterocycle exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3] The functionalization of the 1,3,4-oxadiazole core is a key strategy for modulating its biological activity.

Specifically, the introduction of substituents at the 2-position via a sulfur linkage (S-alkylation) has proven to be a particularly fruitful avenue for the development of novel therapeutic agents. The thiol group at the C2 position of 5-substituted-1,3,4-oxadiazole-2-thiols serves as a versatile nucleophilic handle for the introduction of a wide array of alkyl and aryl moieties.[4] This guide provides a comprehensive overview of the synthetic procedures for the S-alkylation of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, a key intermediate in the synthesis of various biologically active molecules.

Strategic Considerations for S-Alkylation

The S-alkylation of this compound is a robust and high-yielding reaction that proceeds via a nucleophilic substitution mechanism. The key to a successful and efficient reaction lies in the careful selection of the base, solvent, and alkylating agent.

Thiol-Thione Tautomerism: It is important to recognize that 5-substituted-1,3,4-oxadiazole-2-thiols exist in a tautomeric equilibrium with their corresponding thione form. In the solid state and in solution, the thione form is generally predominant. However, in the presence of a base, the thiol proton is readily abstracted to form a thiolate anion, which is a potent nucleophile.

Choice of Base: The selection of an appropriate base is critical for the deprotonation of the thiol without promoting unwanted side reactions. Common bases employed for this transformation include:

-

Potassium Carbonate (K₂CO₃): A mild and widely used base, particularly effective in polar aprotic solvents like acetone and DMF. It is generally sufficient to drive the reaction to completion.

-

Sodium Hydride (NaH): A strong, non-nucleophilic base that ensures complete and irreversible deprotonation of the thiol. It is typically used in anhydrous solvents like DMF or THF.

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Strong bases that can be used in protic solvents like ethanol. However, care must be taken to avoid hydrolysis of sensitive alkylating agents.

-

Triethylamine (Et₃N): An organic base that can also be employed, often in chlorinated solvents or acetonitrile.

Solvent Selection: The choice of solvent depends on the solubility of the reactants and the chosen base.

-

Acetone: A versatile and commonly used solvent, particularly with potassium carbonate.

-

N,N-Dimethylformamide (DMF): A polar aprotic solvent that is excellent for dissolving a wide range of organic compounds and salts. It is often the solvent of choice when using sodium hydride.

-

Ethanol: A protic solvent that is suitable when using hydroxide bases.

-

Acetonitrile: Another polar aprotic solvent that can be effective for these reactions.

Alkylating Agents: A vast array of alkylating agents can be utilized to introduce diverse functionalities. These include, but are not limited to:

-

Simple alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Functionalized alkyl halides (e.g., ethyl bromoacetate, 2-chloroethanol)

-

α-Haloketones (e.g., phenacyl bromide)

Experimental Protocols

Part 1: Synthesis of the Starting Material: this compound

The synthesis of the title thiol is a well-established two-step procedure starting from 3,4-dimethoxybenzoic acid.

Workflow for the Synthesis of the Starting Material

Caption: Synthesis of the starting thiol.

Step 1: Synthesis of 3,4-Dimethoxybenzohydrazide

-

Esterification: To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the methanol under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford methyl 3,4-dimethoxybenzoate.

-

Hydrazinolysis: Dissolve the methyl 3,4-dimethoxybenzoate (1.0 eq) in ethanol and add an excess of hydrazine hydrate (3.0-5.0 eq). Reflux the mixture for 8-12 hours.

-

Isolation: Cool the reaction mixture to room temperature. The product, 3,4-dimethoxybenzohydrazide, will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of this compound [4]

-

Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethoxybenzohydrazide (1.0 eq) and potassium hydroxide (1.2 eq) in absolute ethanol.

-

Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (1.5 eq) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 10-14 hours. The reaction can be monitored by TLC.

-

Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of 2-3. The precipitate formed is the desired product. Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain pure this compound.

Characterization Data for this compound:

-

Appearance: White to off-white solid.

-

¹H NMR (DMSO-d₆): δ (ppm) ~7.5-7.0 (m, 3H, Ar-H), 3.85 (s, 6H, 2 x OCH₃), ~14.5 (br s, 1H, SH).

-

¹³C NMR (DMSO-d₆): δ (ppm) ~178 (C=S), ~160 (C-5 of oxadiazole), ~150-148 (Ar-C), ~120-110 (Ar-C), ~56 (OCH₃).

Part 2: General Protocols for S-Alkylation

The following protocols describe general methods for the S-alkylation of this compound using different bases and solvents.

General Workflow for S-Alkylation

Caption: General S-alkylation workflow.

Protocol A: Using Potassium Carbonate in Acetone

This is a mild and efficient method suitable for a wide range of alkyl halides.

-

Reaction Setup: To a stirred solution of this compound (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Add the desired alkylating agent (1.1 eq) dropwise to the suspension at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-60 °C) for 2-8 hours. Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol B: Using Sodium Hydride in DMF

This method is ideal for less reactive alkylating agents and ensures complete reaction.

-

Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Thiolate Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

-